

An In-depth Technical Guide to 2-Methyl-5-(pyrrolidin-2-yl)pyridine

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Compound of Interest

Compound Name: 2-Methyl-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B022502

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(pyrrolidin-2-yl)pyridine, also widely known by its synonym 6-Methylnornicotine, is a heterocyclic organic compound and a structural analog of nicotine. Its chemical structure, featuring a pyridine ring linked to a pyrrolidine ring, places it within the class of nicotinoid compounds. The pyrrolidine ring contains a chiral center at the C2 position, meaning the compound can exist as (S)- and (R)-enantiomers or as a racemic mixture.

This molecule is of significant interest in medicinal chemistry and pharmacology due to its structural similarity to nicotine, the primary psychoactive component in tobacco. As such, it is presumed to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.^[1] These receptors are implicated in a wide range of physiological processes and are therapeutic targets for various conditions, including neurodegenerative diseases, pain, inflammation, and addiction.^[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacology of **2-Methyl-5-(pyrrolidin-2-yl)pyridine**, intended for professionals in drug discovery and development.

Chemical and Physical Properties

The formal IUPAC name for the compound is **2-methyl-5-(pyrrolidin-2-yl)pyridine**. Due to the chiral center, the specific stereoisomer should be designated, e.g., (S)-**2-methyl-5-(pyrrolidin-2-yl)pyridine**. The racemic form is often referred to as (\pm) -6-Methylnornicotine.

Physicochemical Data

The following table summarizes the key physicochemical properties for the racemic form of **2-Methyl-5-(pyrrolidin-2-yl)pyridine**, commonly referred to as 6-Methylnornicotine.

| Property | Value | Reference / Note |
|-------------------|--|--------------------|
| CAS Number | 90872-72-3 | Racemic Mixture[2] |
| Molecular Formula | C ₁₀ H ₁₄ N ₂ | [2] |
| Molecular Weight | 162.23 g/mol | [2] |
| Boiling Point | 269.4 °C at 760 mmHg | Predicted |
| Melting Point | 65-70 °C | |
| Density | 1.023 g/cm ³ | Predicted |
| LogP | 2.14 | Predicted |
| pKa | Not available | - |

Spectral Data (Predicted)

While experimental spectra for this specific compound are not readily available in public databases, the expected NMR and Mass Spectrometry data can be predicted based on its structure and data from analogous compounds like nornicotine and various pyridine derivatives.[3][4]

| Data Type | Expected Characteristics |
|---------------------|---|
| ¹ H NMR | <ul style="list-style-type: none">- Pyridine Ring Protons: Signals expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 of the pyridine ring will likely be a singlet or a narrow doublet.- Pyrrolidine Ring Protons: Aliphatic signals (δ 1.5-4.0 ppm). The proton at the C2 chiral center will be a multiplet.- Methyl Group Protons: A singlet at approximately δ 2.5 ppm.[5] |
| ¹³ C NMR | <ul style="list-style-type: none">- Pyridine Ring Carbons: Resonances in the downfield region (δ 120-160 ppm).- Pyrrolidine Ring Carbons: Aliphatic carbon signals (δ 25-60 ppm).- Methyl Carbon: A signal in the upfield region (δ ~15-25 ppm). |
| Mass Spec (EI) | <ul style="list-style-type: none">- Molecular Ion (M^+): A peak at m/z = 162.- Major Fragments: Fragmentation is expected to occur at the C-C bond between the two rings, leading to a prominent fragment corresponding to the methyl-pyridyl moiety (m/z = 93) or the protonated pyrrolidine ring (m/z = 70). |

Synthesis and Experimental Protocols

The synthesis of **2-methyl-5-(pyrrolidin-2-yl)pyridine** can be achieved through a multi-step pathway. A common strategy involves the construction of the substituted pyridine core followed by the formation and coupling of the pyrrolidine ring. The following protocol is a representative synthesis adapted from patented industrial methods.[6]

Synthesis Workflow

Step 1: Ester Condensation

6-Methylnicotinic acid methyl ester γ -Butyrolactone

Intermediate I

Step 2: Ring Opening

Intermediate I

Acid Hydrolysis

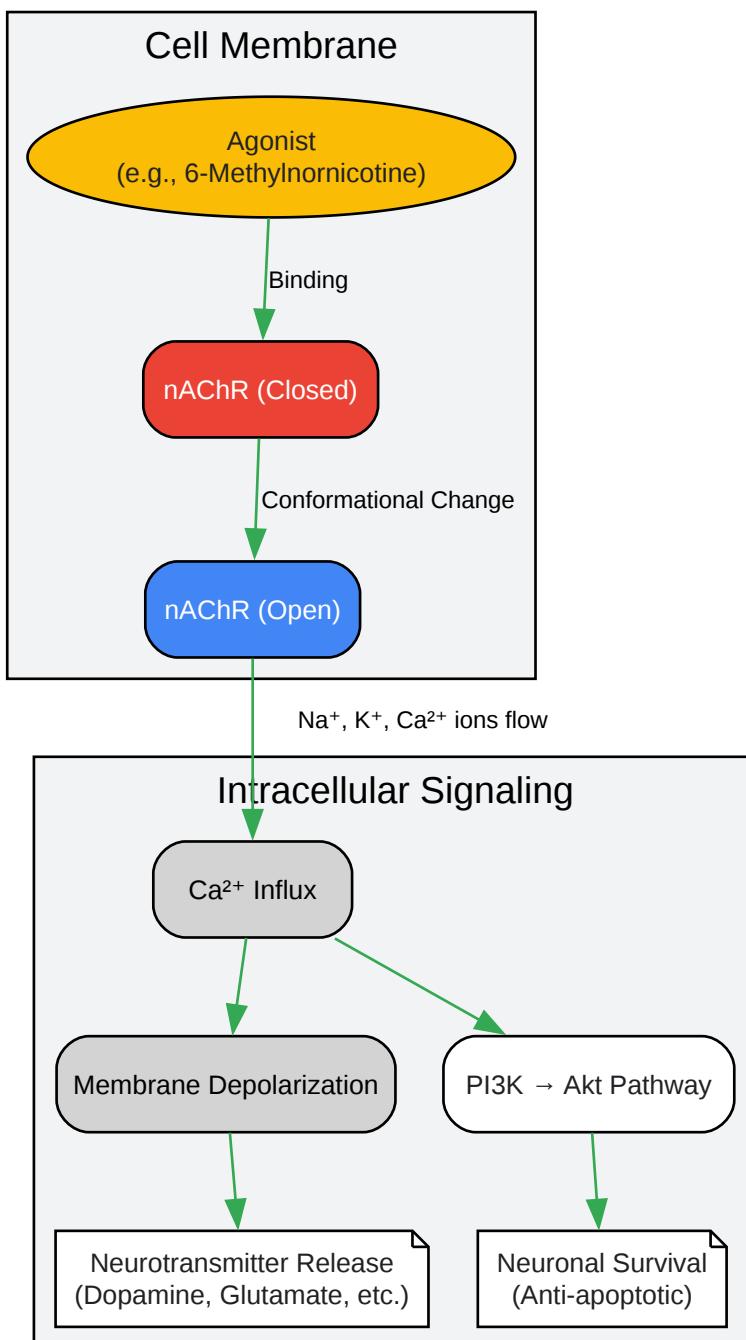
Intermediate II

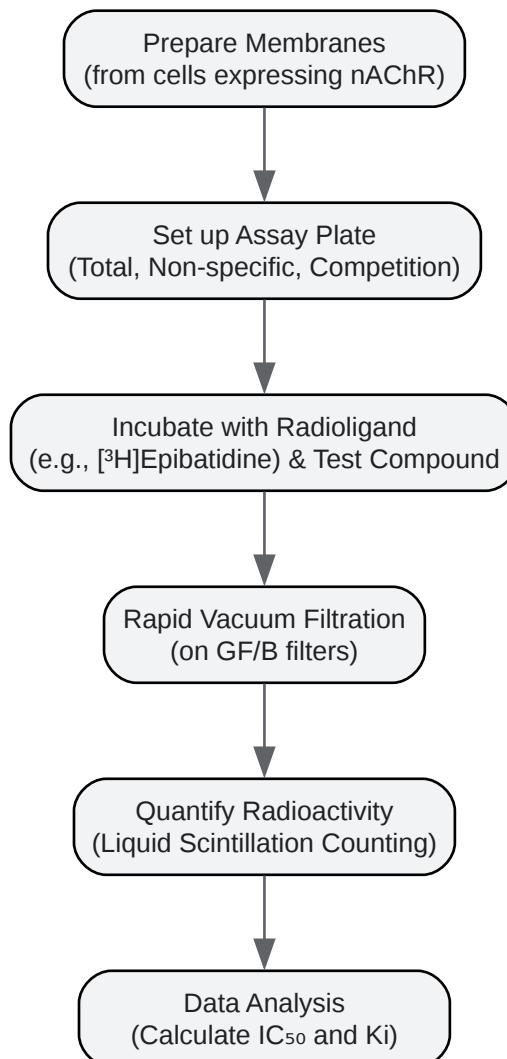
Step 3: Reductive Amination & Cyclization

Intermediate II

Reduction (e.g., NaBH4, H2/Pd)

2-Methyl-5-(pyrrolidin-2-yl)pyridine





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